Cas no 1609407-32-0 ((2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide)

(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- (2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
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- MDL: MFCD13194076
- Inchi: 1S/C16H20N2O3.BrH/c1-19-14-8-12(9-15(20-2)16(14)21-3)10-17-11-13-6-4-5-7-18-13;/h4-9,17H,10-11H2,1-3H3;1H
- InChI Key: OXPQQWKZSDRULE-UHFFFAOYSA-N
- SMILES: N(CC1=NC=CC=C1)CC1=CC(OC)=C(OC)C(OC)=C1.[H]Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220349-5 g |
(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide; 95% |
1609407-32-0 | 5g |
€365.50 | 2023-01-27 | ||
eNovation Chemicals LLC | Y1237735-5g |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | 95% | 5g |
$355 | 2023-09-01 | |
Ambeed | A978106-5g |
(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | 95% | 5g |
$188.0 | 2024-04-23 | |
A2B Chem LLC | AI91026-1g |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | 95% | 1g |
$120.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237735-1g |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | 95% | 1g |
$125 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428639-5g |
1-(Pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)methanamine hydrobromide |
1609407-32-0 | 95% | 5g |
¥1683 | 2023-04-10 | |
abcr | AB220349-5g |
(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, 95%; . |
1609407-32-0 | 95% | 5g |
€381.90 | 2025-02-27 | |
Key Organics Ltd | BS-41122-5g |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | >95% | 5g |
£315.00 | 2025-02-08 | |
1PlusChem | 1P00J44Y-1g |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide |
1609407-32-0 | 95% | 1g |
$61.00 | 2025-03-01 | |
abcr | AB220349-1 g |
(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide; 95% |
1609407-32-0 | 1g |
€128.10 | 2023-01-27 |
(2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on (2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
(2-Pyridinylmethyl)(3,4,5-Trimethoxybenzyl)Amine Hydrobromide: A Comprehensive Overview
(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, also known by its CAS number 1609407-32-0, is a complex organic compound with significant potential in various fields of research and application. This compound is a hydrobromide salt of a tertiary amine, characterized by its unique structure that combines a pyridine ring and a trimethoxybenzyl group. The combination of these functional groups imparts distinctive chemical properties, making it an interesting subject for both academic and industrial investigations.
The molecular structure of (2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide is notable for its aromaticity and the presence of multiple electron-donating groups. The pyridine moiety contributes to the compound's ability to engage in hydrogen bonding and other non-covalent interactions, while the trimethoxybenzyl group enhances its solubility and stability under various conditions. Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to act as a carrier for hydrophobic drugs, improving their bioavailability.
One of the most promising applications of CAS 1609407-32-0 lies in its role as a precursor in the synthesis of bioactive molecules. Researchers have explored its use in the development of novel pharmaceutical agents targeting specific receptors and enzymes. For instance, studies published in 2023 have demonstrated its utility in creating ligands for G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including cardiovascular disorders and neurodegenerative conditions.
In addition to its pharmaceutical applications, (2-pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a coordinating agent in the synthesis of metal-organic frameworks (MOFs). These frameworks are highly sought after for their applications in gas storage, catalysis, and sensing technologies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding amine precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the key intermediates with high yield and purity. These improvements not only enhance the scalability of production but also align with current trends toward sustainable chemistry.
From an analytical perspective, the characterization of CAS 1609407-32-0 has benefited from modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring consistency across different batches. Furthermore, thermogravimetric analysis (TGA) has been instrumental in determining its thermal stability, which is crucial for applications involving high-temperature conditions.
Looking ahead, ongoing research continues to uncover new dimensions for this versatile compound. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in its application across diverse sectors. As our understanding of its properties deepens, so too does its potential to contribute meaningfully to scientific progress.
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